Clerodendrin

概要

説明

Clerodendrinは、シソ科の植物属であるClerodendrum属の様々な種に含まれる天然化合物です。 この属は、ジテルペノイド、トリテルペノイド、フラボノイド、フェノール性配糖体などの様々な植物化学物質が知られています 。 This compoundは、抗炎症作用、抗酸化作用、抗癌作用など、潜在的な薬理作用について研究されています .

準備方法

合成経路と反応条件: Clerodendrinの合成には、Clerodendrum属の植物材料の抽出とそれに続く精製工程が含まれます。抽出は通常、メタノール、エタノール、水などの溶媒を用いて行われます。 植物材料は、浸漬またはソックスレー抽出にかけられ、得られた抽出物は濃縮され、クロマトグラフィー法によって精製されます .

工業生産方法: this compoundの工業生産には、Clerodendrum植物からの大規模抽出が含まれます。このプロセスには、植物材料の収穫、乾燥、粉末化が含まれます。粉末は次に、溶媒抽出、続いて濾過と濃縮にかけられます。 粗抽出物は、カラムクロマトグラフィー、高速液体クロマトグラフィー、または薄層クロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類: Clerodendrinは、以下を含む様々な化学反応を起こします。

酸化: this compoundは、酸性または塩基性条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を用いて酸化することができます.

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行うことができます.

置換: 置換反応は、ハロゲンまたはアルキル化剤などの試薬を用いて、this compoundの官能基を他の基で置換する反応です.

一般的な試薬と条件:

生成される主な生成物:

酸化: アルデヒド、ケトン、カルボン酸などの酸化誘導体の生成.

置換: 異なる官能基を持つ置換誘導体の生成.

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Therapeutic Applications

- Anti-inflammatory Properties : Research has shown that Clerodendrin exhibits significant anti-inflammatory effects. For instance, studies utilizing murine macrophage cell lines demonstrated its ability to reduce inflammation markers effectively .

- Antimicrobial Activity : Various Clerodendrum species containing this compound have been evaluated for their antimicrobial properties. Extracts have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections .

- Antioxidant Effects : this compound has been identified as a potent antioxidant. Its ability to scavenge free radicals makes it a candidate for developing nutraceuticals aimed at preventing oxidative stress-related diseases .

- Anticancer Potential : Some studies indicate that this compound may inhibit cancer cell proliferation. Research has highlighted its effects on specific cancer types, demonstrating cytotoxicity against tumor cells in vitro .

- Neuroprotective Effects : Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating key cellular pathways .

Phytochemical Composition

The therapeutic effects of this compound are attributed to various secondary metabolites found in Clerodendrum species:

- Flavonoids : These compounds are known for their antioxidant and anti-inflammatory properties. Flavonoids from Clerodendrum have been linked to numerous health benefits, including cardiovascular protection and improved metabolic health .

- Diterpenoids : Notably, several new clerodane diterpenoids have been isolated from Clerodendrum species, which exhibit diverse biological activities that warrant further investigation .

- Phenolic Compounds : The presence of phenolic compounds contributes significantly to the antioxidant capacity of this compound extracts, enhancing their therapeutic potential .

Case Studies and Research Findings

- Study on Clerodendrum serratum : A comprehensive pharmacognostical study revealed that extracts from this species contain significant amounts of flavonoids and phenolic compounds, supporting its traditional use in treating inflammatory conditions and infections .

- Research on Clerodendrum trichotomum : This species has been extensively studied for its anti-inflammatory effects using both in vitro and in vivo models. The findings indicate a strong potential for developing anti-inflammatory drugs based on its active constituents .

- Investigations into Neuroprotective Effects : Recent studies have begun exploring the neuroprotective properties of this compound, suggesting mechanisms that may protect against neuronal damage and cognitive decline associated with aging and disease .

作用機序

Clerodendrinの作用機序には、様々な分子標的や経路との相互作用が含まれます。それは、以下を通して効果を発揮します。

抗酸化作用: this compoundはフリーラジカルを捕捉し、抗酸化酵素の活性を高め、酸化ストレスを軽減します.

抗炎症作用: プロ炎症性サイトカインとメディエーターの産生を阻害し、炎症を軽減します.

抗癌作用: this compoundは、ミトコンドリア経路やデスレセプター経路などのシグナル伝達経路を調節することで、癌細胞のアポトーシスを誘導します.

類似化合物:

Clerodin: Clerodendrum属に見られる、同様の薬理作用を持つ別のジテルペノイド.

Clerodermic Acid: 抗炎症作用と抗酸化作用を持つトリテルペノイド.

Clerodermol: 潜在的な抗癌作用を持つフラボノイド.

This compoundのユニークさ: this compoundは、その多様な生物活性とClerodendrum属の複数の種に存在することからユニークです。 様々な化学反応を起こし、異なる誘導体を形成する能力は、科学研究や工業応用において貴重な化合物となっています .

類似化合物との比較

Clerodin: Another diterpenoid found in Clerodendrum species with similar pharmacological properties.

Clerodermic Acid: A triterpenoid with anti-inflammatory and antioxidant activities.

Clerodermol: A flavonoid with potential anticancer properties.

Uniqueness of Clerodendrin: this compound is unique due to its diverse range of biological activities and its presence in multiple species of the Clerodendrum genus. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for scientific research and industrial applications .

生物活性

Clerodendrin, a compound derived from the Clerodendrum genus, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Clerodendrum Genus

The Clerodendrum genus comprises numerous species known for their medicinal properties. These plants have been traditionally used in various cultures for treating ailments ranging from infections to inflammatory diseases. Recent studies have highlighted the presence of several bioactive compounds, including flavonoids, diterpenoids, and triterpenoids, which contribute to their pharmacological effects .

Biological Activities of this compound

This compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, methanolic extracts from Clerodendron splendens showed biostatic action against both Gram-positive and Gram-negative bacteria . The Minimum Inhibition Concentration (MIC) ranged from 64 to 512 µg/ml.

- Wound Healing Properties : Research indicates that this compound promotes wound healing. In vivo studies revealed a reduction in the epithelization period from 26.7 days (control) to 13.6 days when using C. splendens ointment. Additionally, the percentage closure of excision wound area significantly improved with an observed contraction rate of 69.2% compared to control .

- Antioxidant Activity : this compound has shown strong free radical scavenging abilities, with an IC50 value of 103.2 µg/ml in DPPH assays, indicating its potential as an antioxidant agent .

- Anti-inflammatory Effects : Compounds isolated from Clerodendrum have exhibited anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .

- Neuroprotective Effects : Some studies suggest that this compound may enhance memory and cognitive functions, indicating its potential role in neuroprotection .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pathogen Growth : By disrupting the cell wall synthesis or metabolic pathways of microorganisms, this compound can effectively inhibit their growth.

- Promotion of Cell Proliferation : In wound healing, this compound appears to enhance fibroblast proliferation and collagen synthesis, contributing to faster tissue regeneration .

- Scavenging Free Radicals : The antioxidant properties are attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

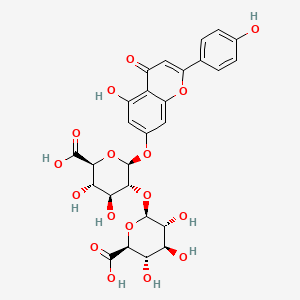

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFTVAAHLRFBST-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152569 | |

| Record name | Clerodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-57-7 | |

| Record name | Clerodendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clerodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。